2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- is a compound belonging to the class of organic compounds known as pyrimidones. These compounds are characterized by a pyrimidine ring with two keto groups at positions 2 and 4. This specific compound has additional functional groups, including a hydroxyethoxy methyl group at position 1, a methyl group at position 5, and a phenylamino group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Functional Groups: The hydroxyethoxy methyl group can be introduced via an alkylation reaction using an appropriate alkylating agent. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or a substituted aniline.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the keto groups, converting them to hydroxyl groups.
Substitution: The phenylamino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-((2-hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound has a phenylsulfanyl group instead of a phenylamino group.
1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione: This compound has a benzyloxybenzyl group instead of a phenylamino group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
131194-03-1 |
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Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
6-anilino-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O4/c1-10-12(15-11-5-3-2-4-6-11)17(9-21-8-7-18)14(20)16-13(10)19/h2-6,15,18H,7-9H2,1H3,(H,16,19,20) |
InChI Key |
FZKMPUDJKKHNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)NC2=CC=CC=C2 |
Origin of Product |
United States |
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